molecular formula C10H8BrN3O B1473517 4-Amino-6-(3-bromophenyl)pyridazin-3-ol CAS No. 1229442-89-0

4-Amino-6-(3-bromophenyl)pyridazin-3-ol

Cat. No. B1473517
CAS RN: 1229442-89-0
M. Wt: 266.09 g/mol
InChI Key: XTQOFHGFOGACLS-UHFFFAOYSA-N
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Description

“4-Amino-6-(3-bromophenyl)pyridazin-3-ol” is a chemical compound with a pyridazin-3-ol core structure. It has an amino group at the 4th position and a bromophenyl group at the 6th position . This compound is part of the pyridazin-3-ol family, which is known for its diverse functional groups and significant bioactivity .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The chemical compound "4-Amino-6-(3-bromophenyl)pyridazin-3-ol" and its derivatives are valuable in various scientific research areas, particularly in the synthesis of complex heterocyclic compounds and medicinal chemistry. Although the exact compound was not directly cited in the available literature, closely related pyridazinone derivatives have been extensively studied for their versatile applications, including in the synthesis of biologically active molecules and materials science.

  • Chemical Synthesis : Pyridazinone derivatives have been utilized in novel, efficient pathways for synthesizing complex heterocyclic compounds. For instance, pyridazin-3(2H)-one precursors have been employed in the creation of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues through intramolecular Heck-type reactions, showcasing the pyridazinone scaffold's versatility in synthetic chemistry (Dajka-Halász et al., 2004).

  • Base Oil Improvement : Pyridazinone derivatives have demonstrated significant chemical stability and potential as multi-action agents for base oil improvement. These derivatives have shown efficacy as antioxidants in local base oil, illustrating their importance in industrial applications (Nessim, 2017).

  • Medicinal Chemistry : In medicinal chemistry, substituted pyridazine-3,6-diamines, closely related to the compound of interest, have been recognized as attractive scaffolds. Their synthesis has been facilitated by Buchwald protocols, underscoring the potential of pyridazinone derivatives in drug development (Wlochal & Bailey, 2015).

  • Cardioactive Agents : Pyridazinone moieties have been identified as critical structural components in the development of cardio-active agents, highlighting the therapeutic potential of this class of compounds (Imran & Abida, 2016).

  • Anticancer and Antioxidant Activities : New pyridazinone derivatives have been synthesized and tested for their anticancer, antiangiogenic, and antioxidant properties. Some derivatives showed promising results against various cancer cell lines and demonstrated significant antiangiogenic and antioxidant activities (Kamble et al., 2015).

Future Directions

The future directions for “4-Amino-6-(3-bromophenyl)pyridazin-3-ol” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the bioactivity of similar compounds, it may have potential applications in medicinal chemistry .

properties

IUPAC Name

5-amino-3-(3-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOFHGFOGACLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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